N-Phenylhydroxylamine

Catalog No.
S577050
CAS No.
100-65-2
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylhydroxylamine

CAS Number

100-65-2

Product Name

N-Phenylhydroxylamine

IUPAC Name

N-phenylhydroxylamine

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

CKRZKMFTZCFYGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NO

Solubility

Soluble in hot water (NTP, 1992)
0.26 M
VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID

Synonyms

N-Hydroxy-benzenamine; N-Phenyl-hydroxylamine; β-Phenyl-hydroxylamine; Hydroxyaminobenzene; N-Hydroxyaniline; N-Hydroxybenzenamine; N-Phenylhydroxylamine; NSC 223099; Phenylhydroxyamine; Phenylhydroxylamine; β-Phenylhydroxylamine

Canonical SMILES

C1=CC=C(C=C1)NO

Molecular Structure Analysis

N-Phenylhydroxylamine possesses a simple yet versatile structure. The key features include:

  • Aromatic ring: A six-membered benzene ring with alternating single and double bonds, providing stability and lipophilic character [].
  • Amine group: A nitrogen atom bonded to a hydrogen and a phenyl group (-C6H5). This group can participate in various reactions due to the presence of a lone pair of electrons on the nitrogen.
  • Hydroxyl group: An -OH group attached to the nitrogen atom. This group makes N-phenylhydroxylamine a weak acid and allows it to act as a nucleophile in reactions [].

The presence of both the amine and hydroxyl groups within the same molecule contributes to the amphoteric nature of N-phenylhydroxylamine, meaning it can act as both an acid and a base depending on the reaction conditions.


Chemical Reactions Analysis

N-Phenylhydroxylamine participates in various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: N-Phenylhydroxylamine can be synthesized through several methods, including the reduction of nitrobenzene (C6H5NO2) with various reducing agents like tin and hydrochloric acid [].
C6H5NO2 + 3 Sn + 6 HCl -> C6H5NHOH + 3 SnCl2 + 2 H2O
  • Preparation of Cupferron: N-Phenylhydroxylamine is a crucial precursor for the synthesis of cupferron (C6H5NNOH), a widely used reagent in qualitative inorganic analysis for metal ion identification [].
C6H5NHOH + NaNO2 + HCl -> C6H5NNOH + NaCl + H2O
  • Formation of Heterocycles: N-Phenylhydroxylamine serves as a building block for various heterocyclic compounds like isoxazolidines and tetrahydro-1,2-oxazines through reactions with aldehydes and other unsaturated compounds [].

Physical And Chemical Properties Analysis

  • Melting point: 80-81 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, and ether [].
  • Stability: Unstable, readily oxidizes in air to form nitrosobenzene (C6H5NO) [].

N-Phenylhydroxylamine is considered a mild irritant and may cause skin and eye irritation upon contact. It is also a suspected mutagen and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Precursor for Organic Synthesis

N-Phenylhydroxylamine serves as a valuable starting material for the synthesis of various complex organic molecules. Some notable examples include:

  • 2-Alkylindoles: N-Phenylhydroxylamine can be transformed into 2-alkylindoles through a reaction with aliphatic terminal alkynes using a gold catalyst. This process involves sequential 3,3-rearrangements and cyclodehydrations [].
  • Isoxazolidines: This class of heterocyclic compounds can be synthesized by reacting N-phenylhydroxylamine with aldehydes and α, β-unsaturated aldehydes in a three-component one-pot catalytic reaction [].
  • Tetrahydro-1,2-Oxazines: These cyclic compounds are obtainable by treating N-phenylhydroxylamine with an aldehyde and cyclopropane via a homo 3+2 dipolar cycloaddition reaction [].

These examples highlight the potential of N-Phenylhydroxylamine as a building block for diverse organic molecules with potential applications in drug discovery, material science, and other research fields.

Other Research Applications

Beyond its role in organic synthesis, N-Phenylhydroxylamine finds applications in other areas of scientific research:

  • Biological Studies: N-Phenylhydroxylamine serves as a substrate for studying the activity of certain enzymes involved in metabolism and detoxification processes [].
  • Environmental Analysis: The compound has been employed to detect and quantify specific metal ions in environmental samples [].

  • Bamberger Rearrangement: In the presence of strong acids, N-phenylhydroxylamine rearranges to form 4-aminophenol. This reaction exemplifies the compound's instability under acidic conditions .
  • Formation of Nitrones: Similar to other hydroxylamines, it reacts with aldehydes to form nitrones. For instance, when reacted with benzaldehyde, it produces diphenylnitrone .
  • Oxidation: N-phenylhydroxylamine can be oxidized to yield nitrosobenzene when treated with dichromate .
  • Reaction with Isocyanates: It can also react with isocyanates and halogenated compounds, although such interactions may lead to incompatibility issues .

N-phenylhydroxylamine can be synthesized through several methods:

  • Reduction of Nitrobenzene: This method involves reducing nitrobenzene using zinc in the presence of ammonium chloride, yielding N-phenylhydroxylamine effectively .
  • Transfer Hydrogenation: Another approach utilizes hydrazine as a hydrogen source over a rhodium catalyst, allowing for the conversion of nitrobenzene into N-phenylhydroxylamine under controlled conditions .
  • Use of Clay Catalysts: Recent studies have explored the use of clay catalysts for condensation reactions involving N-phenylhydroxylamine, leading to the formation of products like azoxybenzene .

N-phenylhydroxylamine finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is used in analytical methods for detecting and quantifying nitroso compounds due to its reactivity with nitrosating agents .
  • Antioxidant Research: Its potential antioxidant properties are being investigated for applications in health and nutrition .

Studies on N-phenylhydroxylamine have highlighted its interactions with various chemical species:

  • It neutralizes acids in exothermic reactions, forming salts and water, which indicates its role in acid-base chemistry .
  • The compound has been shown to interact with imidoyl chlorides to produce N-imidoyl-N-phenylhydroxylamines, suggesting versatility in organic synthesis .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with N-phenylhydroxylamine. Here are some notable examples:

CompoundStructure/FormulaUnique Features
HydroxylamineNH₂OHSimple structure; widely used as a reducing agent
α-PhenylhydroxylamineC₆H₅NHOH (isomer)Different positional isomer; distinct reactivity
4-AminophenolC₆H₄(NH₂)OHProduct of Bamberger rearrangement; important drug
N-Tert-butylhydroxylamineC₄H₉NOBulkier structure; used in specific organic reactions

N-phenylhydroxylamine stands out due to its specific reactivity patterns and its role as an intermediate in various synthetic pathways, particularly in the formation of nitrones and aminophenols.

Physical Description

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992)

Color/Form

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN
NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN

XLogP3

0.8

LogP

0.79 (LogP)

Melting Point

181 to 183 °F (NTP, 1992)
83.5 °C
82 °C

UNII

282MU82Z9A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...INTRAERYTHROCYTIC RECYCLING ACCOUNTS FOR THE HIGH POTENCY /AS METHEMOGLOBIN FORMER/ OF PHENYLHYDROXYLAMINE RELATIVE TO OTHER COMPOUNDS. ...PHENYLHYDROXYLAMINE & HEMOGLOBIN REACT TO FORM METHEMOGLOBIN & NITROSOBENZENE. IN INTACT NORMAL RED CELL PROVIDED WITH SUBSTRATE, MECHANISMS EXIST FOR REDUCTION OF NITROSOBENZENE TO REGENERATE PHENYLHYDROXYLAMINE.
UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS.
THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

100-65-2

Wikipedia

Phenylhydroxylamine

Methods of Manufacturing

REACTION OF AN ALCOHOLIC SOLUTION OF NITROBENZENE WITH ZINC DUST AND A SMALL QUANTITY OF CALCIUM CHLORIDE
PREPD BY ZINC REDUCTION OF NITROBENZENE IN AMMONIUM CHLORIDE SOLN: KAMM, ORG SYNTH 4, 57 (1925).

General Manufacturing Information

Benzenamine, N-hydroxy-: INACTIVE

Analytic Laboratory Methods

A METHOD IS GIVEN FOR DETERMINATION OF ANILINE AND ITS DEGRADATION PRODUCTS IN TISSUES BY HPLC. THE DETECTION LIMIT FOR ANILINE ALONE IS 5 MUMOL/L AND ITS RETENTION VOLUME IS 13.0 ML, WITH ITS METABOLITES (INCLUDING N-PHENYLHYDROXYLAMINE) HAVING THE SAME VALUES. THIS METHOD IS WELL-SUITED FOR MONITORING IN AQUEOUS SOLUTION, ALSO.

Interactions

NORHARMAN WAS COMUTAGENIC WITH PHENYLHYDROXYLAMINE WHEN TESTED WITH SALMONELLA TYPHIMURIUM TA98 IN THE PRESENCE OF S-9 MIX. THE COMUTAGENIC EFFECTS WERE FOUND ONLY WITH THE FRAMESHIFT-TYPE MUTANTS OF S TYPHIMURIUM.

Stability Shelf Life

DETERIORATES ON STORAGE

Dates

Modify: 2023-08-15

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